Ethyl 4-[(2-thienylcarbonyl)amino]benzoate
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Overview
Description
Ethyl 4-[(2-thienylcarbonyl)amino]benzoate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Ethyl 4-[(2-thienylcarbonyl)amino]benzoate, can be achieved through various methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-thienylcarbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic and nucleophilic substitution reactions are common for thiophene derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Ethyl 4-[(2-thienylcarbonyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-thienylcarbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their biological effects.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
Ethyl 4-[(2-thienylcarbonyl)amino]benzoate is unique due to its specific structure, which combines a thiophene ring with a benzoate ester. This unique structure may confer distinct biological activities and chemical properties compared to other thiophene derivatives .
Properties
Molecular Formula |
C14H13NO3S |
---|---|
Molecular Weight |
275.32g/mol |
IUPAC Name |
ethyl 4-(thiophene-2-carbonylamino)benzoate |
InChI |
InChI=1S/C14H13NO3S/c1-2-18-14(17)10-5-7-11(8-6-10)15-13(16)12-4-3-9-19-12/h3-9H,2H2,1H3,(H,15,16) |
InChI Key |
LGAIMOVCXZUETQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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